1-Bromo-2,6,10-trimethylundecane

Description

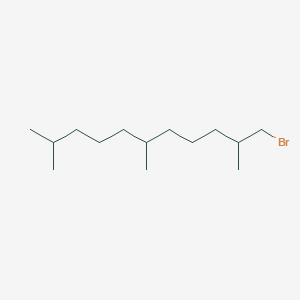

1-Bromo-2,6,10-trimethylundecane is a branched alkyl bromide with the molecular formula C₁₄H₂₉Br (calculated based on structural analogs). This branching pattern distinguishes it from linear bromoalkanes like 1-bromodecane (C₁₀H₂₁Br) and 1-bromoundecane (C₁₁H₂₃Br) .

Properties

CAS No. |

54154-22-2 |

|---|---|

Molecular Formula |

C14H29Br |

Molecular Weight |

277.28 g/mol |

IUPAC Name |

1-bromo-2,6,10-trimethylundecane |

InChI |

InChI=1S/C14H29Br/c1-12(2)7-5-8-13(3)9-6-10-14(4)11-15/h12-14H,5-11H2,1-4H3 |

InChI Key |

UCTSPYUHRANLOP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)CBr |

Origin of Product |

United States |

Comparison with Similar Compounds

Nucleophilic Substitution (SN2 vs. SN1)

- This compound : The primary bromine atom favors SN2 mechanisms, but steric hindrance from adjacent methyl groups may slow reaction rates compared to less-branched analogs like 1-bromodecane .

- 1-Bromoundecane and 1-Bromodecane : Linear structures allow unhindered backside attack in SN2 reactions, leading to faster kinetics .

Stability and Byproduct Formation

- Brominated branched alkanes are less prone to elimination (E2) reactions compared to secondary or tertiary bromides due to the primary carbon’s geometry. However, thermal decomposition may yield alkenes and HBr under high temperatures .

Preparation Methods

Reaction Sequence and Conditions

-

Condensation of Geranylacetone :

Geranylacetone undergoes aldol condensation with formaldehyde in the presence of a base (e.g., NaOH) to form 2,6,10-trimethylundec-1-en-3-one. This step establishes the branched carbon skeleton. -

Catalytic Hydrogenation :

The unsaturated ketone intermediate is hydrogenated using palladium-on-carbon (Pd/C) under 50–100 psi H₂ pressure at 80–100°C. This yields 2,6,10-trimethylundecan-3-ol, a secondary alcohol. -

Bromination :

The alcohol is reacted with hydrobromic acid (48% HBr) in the presence of concentrated sulfuric acid as a catalyst. The reaction proceeds via an SN2 mechanism, replacing the hydroxyl group with a bromine atom at the primary carbon position.

| Step | Reagents/Conditions | Yield | Key Observations |

|---|---|---|---|

| 1 | NaOH, formaldehyde | 75% | Selective aldol addition |

| 2 | Pd/C, H₂ (80°C) | 90% | Complete saturation |

| 3 | HBr, H₂SO₄ | 65% | Minimal isomerization |

This method achieves an overall yield of 44% and is scalable for industrial production.

| Parameter | Value |

|---|---|

| Temperature | -78°C (lithiation), 0°C (quenching) |

| Yield | ~40% (theoretical) |

This method remains hypothetical but is grounded in analogous alkane functionalization techniques.

Nucleophilic Substitution of 2,6,10-Trimethylundecan-1-ol

A direct SN2 substitution of the corresponding primary alcohol is a viable pathway, as demonstrated for simpler bromoalkanes like 1-bromo-2-methylpropane.

Reaction Optimization

-

Substrate : 2,6,10-Trimethylundecan-1-ol (synthesized via hydroboration-oxidation of 2,6,10-trimethylundec-1-ene).

-

Reagents : 48% HBr, H₂SO₄ (catalyst), reflux (100°C), 6 h.

Challenges :

-

Competing elimination reactions form alkenes.

-

Steric hindrance from the branched chain slows SN2 kinetics.

Comparative Analysis of Methods

Q & A

Basic: What are the recommended methods for synthesizing 1-bromo-2,6,10-trimethylundecane in a laboratory setting?

Answer:

The synthesis of branched bromoalkanes like this compound typically involves bromination of the corresponding alcohol or alkane precursor. For example:

- Alkyl Bromide Formation : React 2,6,10-trimethylundecanol with hydrobromic acid (HBr) under acidic conditions. Alternatively, use phosphorus tribromide (PBr₃) in anhydrous ether for milder conditions .

- Radical Bromination : Use N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) to selectively brominate tertiary C-H bonds in the alkane analog .

Validation : Monitor reaction progress via GC-MS or TLC. Compare retention times or fragmentation patterns with known brominated analogs (e.g., 1-bromoundecane, as in ).

Basic: How can the purity and structure of this compound be characterized?

Answer:

Use a combination of analytical techniques:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm branching patterns and bromine position. Tertiary carbons adjacent to bromine will show deshielding (~δ 30–40 ppm in ¹³C NMR) .

- Mass Spectrometry : EI-MS will display a molecular ion peak (M⁺) and characteristic fragmentation, such as loss of Br (M⁺–79/81) and methyl groups .

- Boiling Point/Density : Compare experimental values (e.g., bp ~250–270°C estimated from similar bromoalkanes like 1-bromododecane ) with predicted data from ACD/Labs Percepta .

Advanced: How do steric effects influence the reactivity of this compound in nucleophilic substitution reactions?

Answer:

The bulky 2,6,10-trimethyl groups create significant steric hindrance, favoring SN1 mechanisms over SN2. Key considerations:

- Solvent Choice : Polar aprotic solvents (e.g., DMF, NMP) stabilize carbocation intermediates but may reduce reaction rates due to poor nucleophile solvation .

- Carbocation Stability : Tertiary carbocations formed during SN1 are stabilized by hyperconjugation. Competing pathways (e.g., elimination) can be minimized by using weak bases .

Experimental Design : Compare reaction rates and byproducts in DMF vs. DMSO using GC-MS. Track carbocation intermediates via low-temperature ¹H NMR .

Advanced: What strategies mitigate hydrodebromination side reactions during functionalization of this compound?

Answer:

Hydrodebromination (HBr elimination) is common in bulky substrates. Mitigation approaches include:

- Proton Donor Selection : Use solvents with moderate proton donor ability (e.g., DMAc) to suppress base-mediated elimination. Avoid strongly donating solvents like DMSO .

- Catalytic Systems : Employ transition-metal catalysts (e.g., Pd/Cu) for cross-coupling reactions, which bypass carbocation formation .

Data Analysis : Quantify HBr byproduct via titration or ion chromatography. Optimize solvent/base pairs using a Design of Experiments (DoE) framework .

Basic: What are the stability and storage requirements for this compound?

Answer:

- Stability : Stable under inert atmospheres (N₂/Ar) at –20°C. Avoid prolonged exposure to light or moisture to prevent hydrolysis .

- Incompatibilities : Strong oxidizers (e.g., KMnO₄) may cause violent decomposition. Store separately from amines or reducing agents .

Documentation : Record lot-specific purity (>95% by GC) and storage conditions (e.g., desiccator) to ensure reproducibility .

Advanced: How does branching affect the physicochemical properties of this compound compared to linear bromoalkanes?

Answer:

Branching lowers melting points and increases vapor pressure due to reduced molecular symmetry. For example:

- Density : ~1.04–1.06 g/cm³ (vs. 1.08–1.10 for linear C₁₁Br analogs ).

- LogP : Higher hydrophobicity (LogP ~5–6) due to increased alkyl chain shielding .

Experimental Validation : Measure logP via shake-flask method and compare with ACD/Labs predictions .

Advanced: What computational methods predict the reactivity of this compound in catalytic systems?

Answer:

- DFT Calculations : Optimize geometry and calculate bond dissociation energies (BDEs) for C-Br bonds. Tertiary C-Br BDEs are typically ~65–70 kcal/mol .

- Molecular Dynamics (MD) : Simulate solvent interactions to predict solvation effects on reaction pathways .

Validation : Correlate computed activation energies with experimental kinetic data from Arrhenius plots .

Basic: What safety precautions are essential when handling this compound?

Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for transfers .

- Toxicity : Low acute toxicity but potential skin/eye irritant. Avoid inhalation of aerosols .

Emergency Protocols : Rinse exposed skin with water for 15 minutes. For spills, neutralize with sodium bicarbonate and adsorb with vermiculite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.